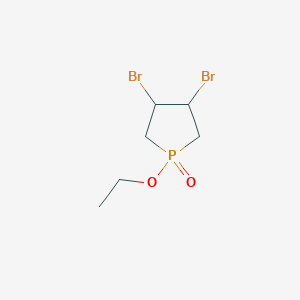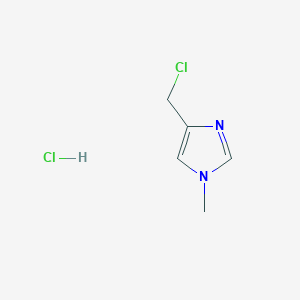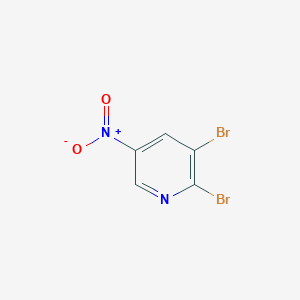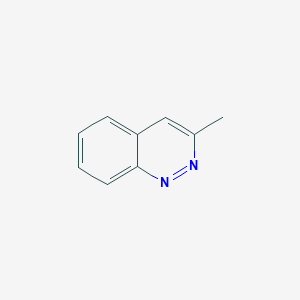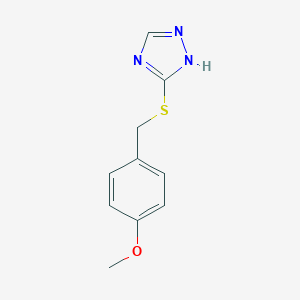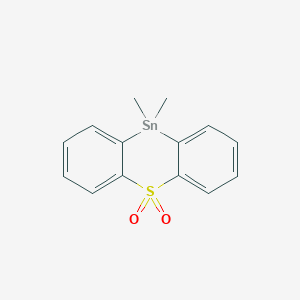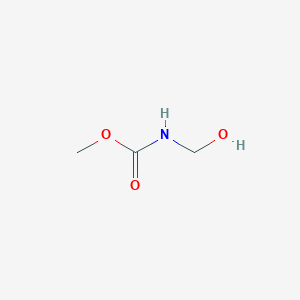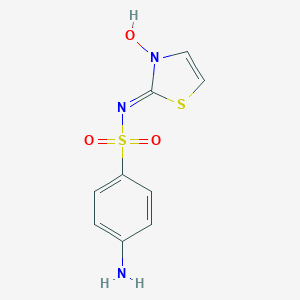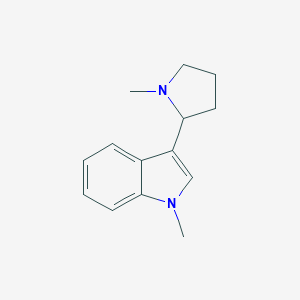
1-Methyl-3-(1-methyl-2-pyrrolidinyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEAI is a synthetic indole derivative that has been used in scientific research as a tool to investigate the role of serotonin receptors in various physiological and behavioral processes. It has been shown to have high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Wissenschaftliche Forschungsanwendungen
MEAI has been used in a variety of scientific research applications, including studies on the role of serotonin in the regulation of mood, cognition, and perception. It has also been investigated for its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
Wirkmechanismus
MEAI acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has been shown to increase the activity of this receptor, leading to changes in neurotransmitter release and synaptic plasticity.
Biochemische Und Physiologische Effekte
MEAI has been shown to have a number of biochemical and physiological effects, including changes in neurotransmitter release, synaptic plasticity, and gene expression. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
MEAI has a number of advantages as a research tool, including its high affinity for the 5-HT2A receptor and its ability to modulate the activity of other neurotransmitter systems. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are a number of future directions for research on MEAI, including investigations into its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful as a tool to investigate the role of serotonin in other physiological and behavioral processes, such as learning and memory. Additionally, further research is needed to better understand the potential limitations and risks associated with its use as a research tool.
Synthesemethoden
MEAI can be synthesized using a multistep process involving the reaction of indole with a pyrrolidine derivative. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
19137-61-2 |
|---|---|
Produktname |
1-Methyl-3-(1-methyl-2-pyrrolidinyl)indole |
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-methyl-3-(1-methylpyrrolidin-2-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-15-9-5-8-14(15)12-10-16(2)13-7-4-3-6-11(12)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
ONASFMNNONUTBN-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
Kanonische SMILES |
CN1CCCC1C2=CN(C3=CC=CC=C32)C |
Synonyme |
1-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



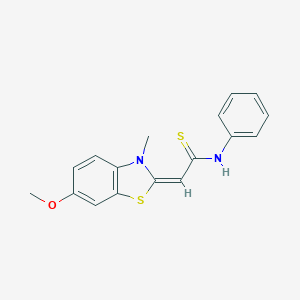
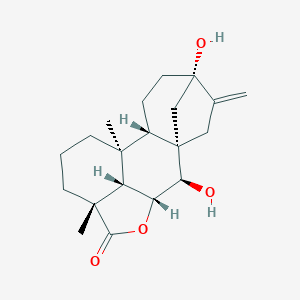
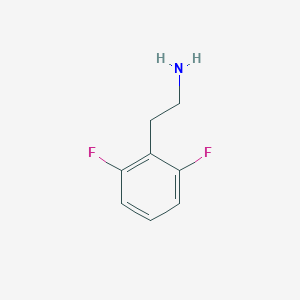
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
